Cas no 79338-80-0 (1,3-Benzenediol,2-ethyl-5-[(1E)-2-phenylethenyl]-)
1,3-Benzenediol,2-ethyl-5-[(1E)-2-phenylethenyl]- Chemical and Physical Properties
Names and Identifiers
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- 1,3-Benzenediol,2-ethyl-5-[(1E)-2-phenylethenyl]-
- (E)-2-Ethyl-5-styrylbenzene-1,3-diol
- 2-ethyl-5-[(E)-2-phenylethenyl]benzene-1,3-diol
- 3,5-dihydroxy-4-ethylstilbene
- (E)-2-Ethyl-5-(2-phenylethenyl)-1,3-benzenediol
- 1,3-Benzenediol, 2-ethyl-5-(2-phenylethenyl)-, (E)-
- 3,5-Dihydroxy-4-ethyl-trans-stilbene
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- Inchi: 1S/C16H16O2/c1-2-14-15(17)10-13(11-16(14)18)9-8-12-6-4-3-5-7-12/h3-11,17-18H,2H2,1H3/b9-8+
- InChI Key: ZJSCAZNZJKSFGX-CMDGGOBGSA-N
- SMILES: OC1C=C(/C=C/C2C=CC=CC=2)C=C(C=1CC)O
1,3-Benzenediol,2-ethyl-5-[(1E)-2-phenylethenyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019086722-100mg |
(E)-2-Ethyl-5-styrylbenzene-1,3-diol |
79338-80-0 | 95% | 100mg |
$1482.80 | 2023-09-01 | |
| Alichem | A019086722-250mg |
(E)-2-Ethyl-5-styrylbenzene-1,3-diol |
79338-80-0 | 95% | 250mg |
$2135.43 | 2023-09-01 | |
| Alichem | A019086722-1g |
(E)-2-Ethyl-5-styrylbenzene-1,3-diol |
79338-80-0 | 95% | 1g |
$5338.08 | 2023-09-01 | |
| Key Organics Ltd | CS-2255-5MG |
(E)-2-ethyl-5-styrylbenzene-1,3-diol |
79338-80-0 | >95% | 5mg |
£346.38 | 2025-02-08 | |
| Key Organics Ltd | CS-2255-10MG |
(E)-2-ethyl-5-styrylbenzene-1,3-diol |
79338-80-0 | >95% | 10mg |
£443.50 | 2025-02-08 | |
| Key Organics Ltd | CS-2255-100MG |
(E)-2-ethyl-5-styrylbenzene-1,3-diol |
79338-80-0 | >95% | 100mg |
£1335.35 | 2025-02-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1436034-1g |
2-Ethyl-5-styrylbenzene-1,3-diol |
79338-80-0 | 95+% | 1g |
¥57195.00 | 2024-07-28 | |
| Aaron | AR005KZU-10mg |
1,3-Benzenediol,2-ethyl-5-[(1E)-2-phenylethenyl]- |
79338-80-0 | 95% | 10mg |
$556.00 | 2025-02-11 | |
| Aaron | AR005KZU-10mg |
1,3-Benzenediol,2-ethyl-5-[(1E)-2-phenylethenyl]- |
79338-80-0 | 95% | 10mg |
$556.00 | 2025-02-11 | |
| Aaron | AR005KZU-25mg |
1,3-Benzenediol,2-ethyl-5-[(1E)-2-phenylethenyl]- |
79338-80-0 | 95% | 25mg |
$1110.00 | 2025-02-11 |
1,3-Benzenediol,2-ethyl-5-[(1E)-2-phenylethenyl]- Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 1,3-Benzenediol,2-ethyl-5-[(1E)-2-phenylethenyl]-
Professional Introduction to 1,3-Benzenediol,2-ethyl-5-[(1E)-2-phenylethenyl] (CAS No. 79338-80-0) in Modern Chemical and Biomedical Research
The compound 1,3-Benzenediol,2-ethyl-5-[(1E)-2-phenylethenyl], identified by the CAS number 79338-80-0, represents a structurally intricate molecule with significant potential in the realms of chemical synthesis and biomedical applications. This introduction delves into the compound's chemical properties, its relevance in contemporary research, and its emerging roles in drug discovery and material science.
At its core, 1,3-Benzenediol,2-ethyl-5-[(1E)-2-phenylethenyl] is a derivative of resorcinol, featuring an ethyl substituent at the 2-position and an allylphenyl group at the 5-position. The presence of these aromatic and alkenyl functionalities imparts unique electronic and steric properties to the molecule. The conjugated system formed by the benzene ring and the double bond in the allylphenyl moiety enhances its reactivity, making it a valuable scaffold for further functionalization.
In recent years, this compound has garnered attention due to its versatile applications in synthetic chemistry. Its structural motif allows for facile modifications, enabling researchers to explore a wide array of derivatives with tailored properties. For instance, the electron-rich nature of the benzene ring combined with the electrophilic double bond makes it an excellent candidate for cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. These reactions are pivotal in constructing complex organic molecules, including biologically active compounds.
Beyond synthetic utility, 1,3-Benzenediol,2-ethyl-5-[(1E)-2-phenylethenyl] has shown promise in biomedical research. Its aromatic structure is reminiscent of many natural products and pharmaceuticals known for their therapeutic effects. Preliminary studies have indicated that derivatives of this compound exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory diseases and cancer. The specific arrangement of substituents on the benzene ring modulates its binding affinity to biological targets, offering a fine-tuned approach to drug design.
One particularly intriguing aspect of this molecule is its potential as a photosensitizer. The conjugated system can absorb light across a broad spectrum, facilitating energy transfer processes that are useful in photodynamic therapy (PDT). PDT is an emerging treatment modality for various conditions, including cancer, by leveraging light activation to generate reactive oxygen species that damage target cells. The structural features of 1,3-Benzenediol,2-ethyl-5-[(1E)-2-phenylethenyl] make it an attractive candidate for developing novel photosensitizing agents with improved efficacy and reduced side effects.
Moreover, the compound's stability under various conditions enhances its applicability in industrial processes. Its resistance to oxidation and thermal degradation allows it to be used as an intermediate in large-scale syntheses without significant degradation. This stability is particularly important in pharmaceutical manufacturing where product integrity is paramount.
The role of computational chemistry in studying 1,3-Benzenediol,2-ethyl-5-[(1E)-2-phenylethenyl] cannot be overstated. Advanced computational methods such as density functional theory (DFT) have enabled researchers to predict its electronic properties and reactivity with high accuracy. These predictions guide experimental efforts by providing insights into optimal reaction conditions and potential intermediates. Such computational approaches are integral to modern drug discovery pipelines, streamlining the process from hypothesis generation to lead optimization.
In conclusion,1,3-Benzenediol, specifically the derivative 1,3-Benzenediol,2-ethyl,5-[(1E)]-[2]-phenylethenyl] (CAS No. 79338)-800) stands as a testament to the intersection of synthetic chemistry and biomedical innovation. Its unique structural features offer a rich platform for exploring new therapeutic agents and materials with potential applications ranging from medicine to advanced materials science. As research continues to uncover its full spectrum of utilities,this compound promises to remain at forefront of scientific inquiry.
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